molecular formula C15H28N2O2 B2712879 tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1554158-37-0

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2712879
CAS No.: 1554158-37-0
M. Wt: 268.401
InChI Key: ZSHKWSYZEMGOLD-UHFFFAOYSA-N
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Description

Historical Development of 3,9-Diazaspiro[5.5]undecane Templates

The exploration of diazaspiro scaffolds began in earnest in the early 2000s, driven by the need for novel frameworks capable of addressing complex biological targets. The 3,9-diazaspiro[5.5]undecane system first gained attention through synthetic studies aiming to replicate the structural complexity of natural products like histrionicotoxins. A pivotal advancement occurred in 2007 with the patenting of a method to synthesize 3,9-diaza spiro[5.5]undecane derivatives via a bromine-mediated cyclization process. This innovation enabled gram-scale production, making the scaffold accessible for broader pharmaceutical applications.

Subsequent refinements focused on optimizing synthetic routes. For instance, Jenkins et al. (2008) demonstrated the use of ring-closing metathesis (RCM) to construct related diazaspiro systems, highlighting the role of ruthenium catalysts in achieving high yields. These efforts laid the groundwork for the development of tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, which incorporates both a tert-butyl carbamate protecting group and a methyl substituent to enhance stability and solubility.

Significance of Spirocyclic Frameworks in Drug Development

Spirocyclic compounds like 3,9-diazaspiro[5.5]undecane derivatives offer distinct advantages in drug design:

Property Impact on Drug Development
Conformational Rigidity Reduces entropic penalties during target binding
Three-Dimensional Shape Enhances selectivity for complex binding pockets
Synthetic Modularity Allows rapid derivatization for structure-activity studies

Recent in vivo studies underscore their potential: spirocyclic analogs have shown efficacy in treating neurological disorders and infectious diseases, with improved pharmacokinetic profiles compared to planar analogs. The tert-butyl 7-methyl variant, in particular, has been leveraged as a intermediate in synthesizing protease inhibitors and kinase modulators due to its balanced lipophilicity (LogP ≈ 2.77).

Structural Uniqueness of this compound

The molecular architecture of this compound (C₁₅H₂₈N₂O₂, MW 268.39 g/mol) features:

  • A spiro junction at C3 and C9, creating two fused rings (five- and six-membered) that restrict rotational freedom.
  • A tert-butyloxycarbonyl (Boc) group at N3, which serves as a protective moiety during solid-phase peptide synthesis.
  • A methyl substituent at C7, which sterically shields the secondary amine at N9 while improving metabolic stability.

The SMILES notation CC1CNCCC12CCN(CC2)C(=O)OC(C)(C)C reveals its topology, with the methyl group branching from the six-membered ring. X-ray crystallography studies of analogous compounds show that the spiro arrangement induces a chair-boat conformation in the six-membered ring, optimizing hydrogen-bonding interactions with target proteins.

Synthetic routes to this compound typically begin with a Boc-protected amine precursor, followed by RCM or bromocyclization to form the spiro core. For example:

$$
\text{Boc-protected diamine} \xrightarrow{\text{Ruthenium catalyst}} \text{Spiro intermediate} \xrightarrow{\text{Methylation}} \text{Target compound}
$$

This scaffold’s versatility is further demonstrated by its use in generating derivatives like tert-butyl 9-(5-bromo-1H-pyrrole-3-carbonyl)-7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, which incorporates a halogenated pyrrole moiety for targeting kinase ATP-binding sites.

Properties

IUPAC Name

tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12-11-16-8-5-15(12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHKWSYZEMGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the use of palladium on carbon (Pd/C) as a catalyst. One common method involves the hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is carried out at 40°C for 40 hours under 45 psi of hydrogen pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Neuropharmacology

Compounds based on the diazaspiro framework, including tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, have been studied for their activity as ligands for gamma-aminobutyric acid (GABA) receptors. These compounds exhibit significant inhibitory effects on enzymes such as acetyl-CoA carboxylase, which plays a crucial role in lipid metabolism and is implicated in obesity treatment strategies .

Treatment of Obesity

Research has indicated that diazaspiro compounds can inhibit pathways involved in fatty acid synthesis. Specifically, the inhibition of acetyl-CoA carboxylase has been linked to reduced triglyceride content in sebocytes, suggesting potential applications in obesity management and metabolic disorders . The pharmacological efficacy of these compounds is often evaluated through IC50 values and other metrics that gauge their inhibitory potency against specific enzymes.

Pain Management and Immune Response

Studies have shown that diazaspiro compounds may also be effective in treating pain and modulating immune responses. Their mechanism of action may involve antagonism against neuropeptide Y, which is known to play a role in pain perception and inflammatory responses . This positions this compound as a candidate for further exploration in pain management therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that allow for structural modifications at various positions on the diazaspiro core. These modifications can significantly influence the compound's biological activity and pharmacokinetic properties .

Modification PositionEffect on ActivityReference
Position 1Enhanced GABA receptor affinity
Position 9Increased lipophilicity
General StructureVariability in enzyme inhibition

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study conducted by Pfizer Inc., several diazaspiro compounds were tested for their ability to inhibit human acetyl-CoA carboxylase (hACC). Compound 1k , structurally similar to this compound, showed promising IC50 values of 14 nM for hACC1 and 3 nM for hACC2, indicating strong potential for therapeutic applications in metabolic diseases .

Case Study 2: Neuropharmacological Effects

A review highlighted the neuropharmacological properties of diazaspiro compounds, noting their potential use in treating psychotic disorders through modulation of neurotransmitter systems. The unique structural features of these compounds facilitate their interaction with various receptor types, providing a basis for further drug development efforts aimed at central nervous system disorders .

Mechanism of Action

The mechanism of action of tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The spiro structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

The diazaspiro[5.5]undecane scaffold is highly modular, allowing substitutions at various positions to tune physicochemical and biological properties. Below is a comparative table of key analogs:

Compound Substituent(s) Molecular Formula Molecular Weight Key Applications Synthesis Yield References
tert-Butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (Target) 7-CH₃ C₁₄H₂₅N₂O₂ 265.36 Medicinal chemistry building block N/A
tert-Butyl 9-(3-(5-fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate 9-Aryl (indole-fluorophenyl) C₂₉H₃₄FN₃O₂ 481.61 p97 ATPase inhibitor (anticancer) 47%
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate 8-Oxo C₁₄H₂₄N₂O₃ 268.35 Intermediate for kinase inhibitors 40%
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate 7,7-diF C₁₄H₂₄F₂N₂O₂ 290.35 Not reported (fluorine enhances bioavailability) N/A
tert-Butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate 9-Benzyl, 8,10-dioxo C₂₁H₂₈N₂O₄ 372.47 Unknown (dioxo groups may influence reactivity) N/A

Physicochemical Properties

  • Lipophilicity : The 7-methyl substituent increases logP compared to polar analogs like the 8-oxo derivative (logP ~1.5 vs. ~0.8 predicted) .
  • Solubility : Oxo-substituted analogs (e.g., 8-oxo) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas fluorine substitutions (e.g., 7,7-diF) balance lipophilicity and permeability .

Biological Activity

tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2) is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article focuses on the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity by influencing receptor interactions and metabolic stability.

Inhibition of Geranylgeranyltransferase I (GGTase I)

Recent studies have highlighted that this compound acts as an inhibitor of GGTase I. This enzyme plays a crucial role in post-translational modifications that affect cell signaling pathways involved in cancer proliferation. By inhibiting GGTase I, the compound disrupts the activation of downstream effectors such as YAP1 and TAZ, which are implicated in cell survival and proliferation pathways associated with various cancers .

GABA Receptor Modulation

The compound has also been studied for its effects on gamma-aminobutyric acid type A receptors (GABAARs). Research indicates that derivatives of diazaspiro compounds can act as antagonists at GABAARs, potentially influencing neuronal excitability and offering therapeutic benefits in conditions such as anxiety and epilepsy . The modulation of these receptors may also have implications for immune responses, as GABAAR signaling has been shown to impact T cell activity and inflammation .

Anticancer Activity

The inhibition of GGTase I by this compound suggests a promising role in cancer therapy. Preclinical studies demonstrate that this compound can effectively reduce cell proliferation in various cancer cell lines by disrupting critical signaling pathways associated with tumor growth .

Neuropharmacological Effects

In addition to its anticancer properties, the compound's interaction with GABAARs may provide neuroprotective effects. The modulation of these receptors can lead to reduced neuronal excitability and potential therapeutic applications in neurodegenerative diseases or conditions characterized by excessive neuronal firing .

Case Studies and Research Findings

  • Cell Proliferation Studies : A study evaluating the effects of GGTase I inhibition demonstrated that treatment with this compound resulted in a significant decrease in the proliferation rates of human cancer cell lines compared to untreated controls .
  • GABAAR Antagonism : Research investigating the binding affinities of related diazaspiro compounds at GABAARs showed that certain derivatives exhibit potent antagonistic effects, leading to decreased T cell proliferation and altered immune responses in vitro .

Data Table: Biological Activity Summary

Activity Mechanism Effect Reference
Inhibition of GGTase IDisruption of YAP1/TAZ signalingReduced cancer cell proliferation
Modulation of GABAARsAntagonism at receptor sitesAltered neuronal excitability
Anticancer propertiesTargeting hyperproliferative disordersPotential therapeutic agent

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, and how do reaction conditions affect yield?

  • Methodology : The compound is typically synthesized via reductive amination or Pd-catalyzed cross-coupling. For example, Pd₂(dba)₃ with XantPhos as a ligand and Cs₂CO₃ as a base in 1,4-dioxane at 100°C enables efficient coupling of spirocyclic intermediates with aryl/heteroaryl groups .
  • Data : Yields vary significantly (e.g., 40% in one protocol vs. >85% in optimized Pd-catalyzed reactions ). Key factors include ligand choice (e.g., XantPhos enhances stability of Pd intermediates) and solvent selection (polar aprotic solvents like DMSO improve solubility but may require high temperatures, risking decomposition ).

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for identifying sp³-hybridized carbons and symmetry in the spiro system. For example, the absence of splitting in the tert-butyl group’s protons (δ ~1.4 ppm) confirms steric protection .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve spirocyclic geometries, with refinement statistics (R-factors < 5%) validating bond lengths and angles .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

  • Byproducts : Partial deprotection of the tert-butyl carbamate group or incomplete spirocyclization may occur.
  • Mitigation :

  • Use scavengers (e.g., molecular sieves) to absorb excess aldehydes in reductive amination .
  • Optimize Boc-deprotection with TFA in DCM to minimize side reactions .

Advanced Research Questions

Q. How does the 7-methyl substituent influence the compound’s conformational flexibility and pharmacological activity?

  • Methodology :

  • Molecular dynamics (MD) simulations : Compare energy barriers for ring puckering in methyl-substituted vs. unsubstituted analogs. Methyl groups restrict conformational mobility, potentially enhancing target binding .
  • Biological assays : In PARP inhibitor analogs (e.g., Olaparib derivatives), methyl substitution at C7 improves metabolic stability by reducing CYP450 oxidation .

Q. What strategies are employed to resolve contradictory data in spirocyclic compound characterization (e.g., NMR vs. X-ray)?

  • Case study : Discrepancies in tert-butyl group orientation (axial vs. equatorial) between NMR (solution state) and X-ray (solid state) can arise due to solvent-dependent conformational changes.
  • Resolution :

  • Perform variable-temperature NMR to assess dynamic equilibria .
  • Use DFT calculations to model solvent effects on conformation .

Q. How can this compound serve as a versatile intermediate in PROTAC design?

  • Application : The spirocyclic core’s rigidity and tertiary amine make it ideal for linking E3 ligase binders to target protein ligands. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is coupled via HATU-mediated amidation to form degraders targeting estrogen receptors .
  • Optimization :

  • Introduce fluorinated substituents (e.g., at C8) to enhance proteolytic stability .
  • Modify the Boc group to balance solubility and cell permeability .

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